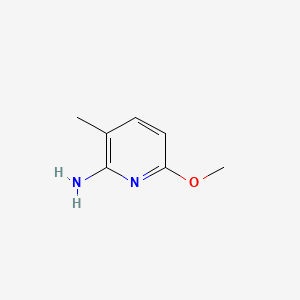

6-Methoxy-3-methylpyridin-2-amine

描述

6-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylpyridin-2-amine can be achieved through several methods. One common method involves the reaction of 2-methyl-3-pyridinamine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with methoxyboronic acid in the presence of a palladium catalyst and a base . This method is favored for its high yield and selectivity.

化学反应分析

Types of Reactions

6-Methoxy-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

科学研究应用

Pharmaceutical Development

Key Intermediate : 6-Methoxy-3-methylpyridin-2-amine is utilized as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure enhances drug efficacy and specificity, making it valuable in developing treatments for conditions such as depression and anxiety disorders .

Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that related pyridine derivatives can induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231, suggesting its utility in cancer therapy .

Agricultural Chemicals

Agrochemical Formulation : The compound serves as a building block in the formulation of agrochemicals, particularly pesticides and herbicides. Its incorporation into these products helps improve crop yield and pest resistance, thereby contributing to agricultural productivity .

Organic Synthesis

Versatile Building Block : In organic chemistry, this compound is employed to synthesize complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to create a wide array of functionalized derivatives .

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | N-oxides |

| Reduction | LiAlH₄, NaBH₄ | Amine derivatives |

| Substitution | Halogens | Functionalized pyridine derivatives |

Biochemical Research

Enzyme Activity Studies : This compound plays a significant role in biochemical research by aiding the study of enzyme activity and metabolic pathways. Its interactions with specific molecular targets can modulate enzyme functions, providing insights into biological processes and potential therapeutic strategies .

Material Science

Development of Novel Materials : The unique properties of this compound make it a candidate for developing new materials, including polymers and coatings. Research is ongoing to explore how its incorporation can enhance the durability and performance of these materials .

Case Studies

-

Anticancer Properties : A study demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example:

- Cell Line : HeLa

- IC50 Range : 22.9–76.8 µM

- Mechanism : Induction of apoptosis through modulation of apoptotic pathways.

- Agricultural Applications : Field trials have indicated that formulations containing this compound improve pest resistance in crops by enhancing the effectiveness of existing agrochemicals.

作用机制

The mechanism of action of 6-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

6-Methoxy-2-methylpyridin-3-amine: Similar structure but different position of the methoxy and methyl groups.

2-Amino-3-methylpyridine: Lacks the methoxy group, which affects its chemical properties and reactivity.

6-Methoxypyridin-3-amine: Similar but lacks the methyl group, leading to different biological activities .

Uniqueness

6-Methoxy-3-methylpyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

生物活性

6-Methoxy-3-methylpyridin-2-amine, also known as 6-Methoxy-3-methylpyridin-2-ylamine, is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's unique structure, characterized by a methoxy group and a methyl group on the pyridine ring, suggests diverse interactions with biological systems, including enzyme inhibition and receptor modulation.

- Molecular Formula : C7H10N2O·HCl

- Molecular Weight : 174.63 g/mol

- Structural Features : The presence of a methoxy group enhances solubility and reactivity, while the methyl group influences electronic properties, potentially affecting biological activity.

This compound may function as:

- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulator : It may act as an agonist or antagonist at various receptors depending on the biological context.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. For instance:

- In vitro Studies : Various studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) by disrupting cell cycle progression and modulating apoptotic pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 22.9–76.8 | Cytotoxic activity |

| 6-Methoxy derivatives | MDA-MB-231 | 17.14–69.67 | Induces ROS formation |

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against various pathogens:

- Testing Against Bacteria : Studies have shown effectiveness against strains like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, indicating potential use in treating bacterial infections .

Toxicological Profile

Toxicity assessments reveal:

- Acute Toxicity : In studies involving rodents, doses of up to 900 mg/kg did not result in significant adverse effects, suggesting a relatively safe profile for further research .

| Test Type | Species | Dose (mg/kg) | Result |

|---|---|---|---|

| Acute Oral Toxicity | Rat Wistar | 600 - 900 | No significant effects |

| Skin Sensitization | Mice | Various | Slight irritation noted |

Case Studies

- Skin Irritation Study : A study on skin sensitization showed mild irritation in rabbits after exposure to high concentrations of the compound, indicating that while it may cause some irritation, effects are generally reversible within a week .

- Eye Irritation Study : In another study, instillation of a solution containing the compound into rabbit eyes showed no significant irritation, supporting its safety for topical applications .

属性

IUPAC Name |

6-methoxy-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIQKBHKHOJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743206 | |

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-81-7 | |

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。